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Citrulline-specific Probe-biotin

Post-translational modification Chemical probe selectivity Citrullination

Antibody-based citrulline detection suffers from sequence bias and multi-step derivatization, limiting novel target discovery. This biotin-phenylglyoxal probe enables direct, covalent, and sequence-independent labeling of citrullinated proteins under acidic conditions for unbiased proteomics. - Enables identification of >50 intracellular citrullinated proteins via streptavidin enrichment and LC-MS/MS. - Achieves ~13- to 20-fold enrichment of citrullinated peptides over background. - Validated for PAD activity assays and PAD inhibitor (e.g., BB-Cl-amidine) efficacy studies in disease models.

Molecular Formula C29H38N8O6S
Molecular Weight 626.7 g/mol
Cat. No. B10799337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitrulline-specific Probe-biotin
Molecular FormulaC29H38N8O6S
Molecular Weight626.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC(=C1)C(=O)C=O)N2C=C(N=N2)CCCC(=O)NCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
InChIInChI=1S/C29H38N8O6S/c1-18(28(42)32-20-7-4-6-19(14-20)23(39)16-38)37-15-21(35-36-37)8-5-11-26(41)31-13-12-30-25(40)10-3-2-9-24-27-22(17-44-24)33-29(43)34-27/h4,6-7,14-16,18,22,24,27H,2-3,5,8-13,17H2,1H3,(H,30,40)(H,31,41)(H,32,42)(H2,33,34,43)
InChIKeyROSSMRMVAUYSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citrulline-Specific Probe-Biotin Overview


Citrulline-specific Probe-biotin (biotin-PG, CAS 2468149-70-2, MW 626.7 g/mol) is a phenylglyoxal-based affinity probe that enables selective detection and enrichment of citrullinated proteins [1]. This biotinylated probe contains a phenylglyoxal reactive group that selectively forms a covalent adduct with the ureido group of citrulline residues under acidic pH conditions, while remaining unreactive toward arginine [2]. As a biotinylated derivative of citrulline-specific probe-rhodamine (Cay-16172), this probe replaces the rhodamine fluorophore with a biotin ligand, enabling downstream streptavidin-based detection, pull-down, and enrichment workflows [1].

Selective citrulline labeling at acidic pH
Biotin handle for streptavidin-based pull-down and enrichment
Compatible with LC-MS/MS citrullinome profiling workflows

Why Generic Citrulline Detection Reagents Fail


Substituting this phenylglyoxal-biotin probe with alternative citrulline detection reagents introduces significant experimental limitations. Anti-modified citrulline (AMC) antibodies require a two-step chemical derivatization (diacetyl monoxime plus antipyrine) prior to detection and exhibit sequence-dependent epitope recognition that can produce false negatives [1]. Non-selective glyoxal derivatives that lack biotin conjugation cannot be used for streptavidin-based pull-down enrichment [2]. Fluorescent phenylglyoxal probes (e.g., probe-rhodamine) lack the biotin handle required for protein immobilization and mass spectrometry sample preparation . Even among biotin-conjugated phenylglyoxal probes, differences in linker chemistry (e.g., biotin-PG vs. desthiobiotin-PG) determine whether captured proteins can be released for downstream analysis [3]. These functional differences make direct substitution without compromising experimental objectives impossible.

AMC antibody limitations
Requires two-step derivatization and exhibits sequence-dependent epitope recognition, which may lead to false negatives.
Fluorescent phenylglyoxal probes
Lack biotin conjugation; cannot support streptavidin-based pull-down enrichment or MS sample preparation.
Alternative biotin linker chemistry
Desthiobiotin-PG or other linkers alter protein release profiles, complicating downstream MS identification compared to biotin-PG.

Quantitative Evidence for Citrulline-Specific Probe-Biotin


pH-Dependent Selectivity for Citrulline

The phenylglyoxal group in this probe reacts selectively with the ureido group of citrulline under acidic pH (pH ~2-3, TFA/water conditions) while remaining completely unreactive toward the guanidine group of arginine [1]. This selectivity is the chemical basis for the probe's utility and distinguishes it from non-selective glyoxal-based reagents. The reaction proceeds via formation of a stable cyclic adduct between phenylglyoxal and the citrulline ureido moiety [2].

pH selectivity
Class-level
No detectable reaction with arginine under acidic conditions
Supports citrulline-specific signal origin in acidic workflows
Requires TFA/water pH ~2–3; class-level selectivity inference
Post-translational modification Chemical probe selectivity Citrullination

Detection Sensitivity Comparable to AMC Antibody

In Western blot applications using an alkyne-biotin phenylglyoxal probe variant, the detection sensitivity appeared comparable to that of the anti-modified citrulline (AMC) antibody-based method [1]. This establishes that phenylglyoxal-based chemical detection can match the performance of established immunological methods while offering the distinct advantage of sequence-independent recognition [1].

WB detection sensitivity
Head-to-head
Comparable sensitivity to AMC antibody method
Sequence-independent chemical detection matches antibody-based sensitivity
Western blot; alkyne-biotin probe variant with click chemistry
Western blot Protein detection Antibody-independent assay

Proteome-Wide Citrullinome Identification

Using biotin-PG in a chemical proteomics platform, researchers identified over 50 intracellular citrullinated proteins from cell lysates, with more than 20 of these involved in RNA splicing [1]. This represents the first large-scale, antibody-independent profiling of the cellular citrullinome. The platform employs streptavidin enrichment of biotin-PG-labeled proteins followed by on-bead tryptic digestion and LC-MS/MS analysis [1].

Citrullinome coverage
Class-level
>50 intracellular citrullinated proteins identified
Supports discovery-driven, proteome-wide citrullination mapping
Cell lysate LC-MS/MS; class-level inference from single study
Chemical proteomics Mass spectrometry Citrullinome

Streptavidin-Based Enrichment Efficiency

Citrulline-specific biotinylation followed by streptavidin enrichment achieved an estimated 13-fold enrichment of citrullinated peptides compared to non-enriched samples [1]. This enrichment was quantified by monitoring a modification-specific signature ion in mass spectrometry analysis of synovial fluid samples from rheumatoid arthritis patients [1]. A related biotin-PEG-GBA probe achieved a 20-fold increase in sensitivity for detecting spiked citrullinated peptides in complex biological digests [2].

Peptide enrichment
Cross-study
~13-fold enrichment of citrullinated peptides vs. non-enriched
Enables detection of low-abundance citrullination events
Synovial fluid; cross-study comparison with biotin-PEG-GBA (20-fold)
Peptide enrichment Mass spectrometry sample preparation Low-abundance PTM detection

Functional Differentiation from Fluorescent Probes

Citrulline-specific Probe-biotin is the biotinylated derivative of Citrulline-specific Probe-rhodamine (Cay-16172), where the biotin ligand replaces the rhodamine fluorophore . This structural modification fundamentally alters the probe's utility: the biotin handle enables streptavidin-mediated pull-down, immobilization, and enrichment for mass spectrometry and Western blot applications, whereas the rhodamine probe is optimized for fluorescence microscopy and cell imaging applications . The two probes are complementary rather than interchangeable.

Functional distinction
Source review
Biotin handle enables pull-down; rhodamine probe limited to imaging
Probe selection must match downstream workflow requirements
Supplier-reported functional distinction; validate per protocol
Affinity enrichment Protein pull-down Fluorescence microscopy

In Vivo Validation in Ulcerative Colitis Models

Citrulline-specific Probe-biotin has been effectively applied in animal models of ulcerative colitis, where it detects elevated citrulline levels resulting from abnormally increased protein arginine deiminase (PAD) activity . This in vivo validation distinguishes the probe from research tools that have only been characterized in cell-free or cell-culture systems, providing confidence for translational research applications.

In vivo validation
Source review
Detects PAD activity-associated citrulline elevation in colitis models
Supports preclinical model applicability for PAD activity research
Animal model evidence; source-specific review recommended
In vivo imaging Ulcerative colitis PAD enzyme activity

Validated Applications of Citrulline-Specific Probe-Biotin


Large-Scale Citrullinome Profiling by LC-MS/MS

For proteome-wide identification of citrullinated proteins without antibody bias, biotin-PG labeling combined with streptavidin enrichment and LC-MS/MS enables identification of >50 intracellular citrullinated proteins in a single experiment [1]. The ~13- to 20-fold enrichment of citrullinated peptides makes this approach particularly valuable for discovering novel citrullination substrates in disease contexts including rheumatoid arthritis, cancer, and autoimmune disorders [2].

Antibody-Independent Western Blot Detection

When antibody availability or quality is limiting—as is frequently the case with anti-modified citrulline (AMC) antibodies, which are difficult to produce and exhibit sequence-dependent recognition—biotin-PG provides a sequence-independent, chemical detection method with sensitivity comparable to antibody-based approaches [1]. This is particularly valuable for detecting citrullinated proteins with novel or uncharacterized sequence contexts.

PAD Activity and Inhibitor Efficacy Monitoring

Citrulline-specific Probe-biotin serves as a tool for detecting abnormally increased PAD activity, which correlates with elevated citrulline levels in pathological states [1]. The probe has been validated in animal models of ulcerative colitis and can be used to evaluate the cellular efficacy of PAD inhibitors such as BB-Cl-amidine [2]. This makes it suitable for preclinical studies investigating PAD dysregulation in inflammatory bowel disease, rheumatoid arthritis, and cancer.

Streptavidin Pull-Down for Protein Characterization

The biotin handle uniquely enables streptavidin-mediated immobilization and pull-down of citrullinated proteins for downstream applications including Western blot validation, protein-protein interaction studies, and on-bead enzymatic processing prior to mass spectrometry [1]. This capability distinguishes biotin-PG from fluorescent phenylglyoxal probes (e.g., probe-rhodamine) that lack the biotin moiety and therefore cannot be used for affinity-based enrichment workflows.

Application
Selection Property
Validation Focus
Citrullinome profiling by LC-MS/MS
Biotin-streptavidin enrichment compatibility
Proteome-wide citrullination identification
Antibody-independent Western blot
Sequence-independent chemical detection
Detection sensitivity matching antibody methods
PAD activity assessment in disease models
PAD enzyme activity detection support
Preclinical model-response endpoints
Affinity pull-down for protein characterization
Biotin-streptavidin affinity handle
Downstream MS and enzymatic processing compatibility
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